molecular formula C13H21NO B7991267 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol

Cat. No.: B7991267
M. Wt: 207.31 g/mol
InChI Key: LKJAZNCSTMQMMK-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol (CAS 28168-87-8) is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This substituted amino-alcohol features both a tertiary dimethylamino group and a tertiary alcohol functional group on a butane chain linked to a phenyl ring, a structural motif present in compounds studied as intermediates in organic synthesis . While a specific mechanism of action for this exact compound is not fully established in public literature, its structure suggests potential as a building block or intermediate in medicinal chemistry and materials science research. Researchers value this compound for exploring synthetic pathways, particularly in the development of more complex molecules. It is supplied as a high-purity material for laboratory research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)13(3,15)11-6-8-12(9-7-11)14(4)5/h6-10,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAZNCSTMQMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The foundational approach to synthesizing 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol involves a Grignard reaction between 4-(dimethylamino)benzaldehyde and methylmagnesium bromide. The aldehyde’s carbonyl group undergoes nucleophilic addition by the Grignard reagent, forming a secondary alkoxide intermediate, which is subsequently hydrolyzed to yield the tertiary alcohol.

Reaction Scheme:

4-(Dimethylamino)benzaldehyde+CH3MgBrIntermediate alkoxideH2OThis compound\text{4-(Dimethylamino)benzaldehyde} + \text{CH}3\text{MgBr} \rightarrow \text{Intermediate alkoxide} \xrightarrow{\text{H}2\text{O}} \text{this compound}

Optimized Reaction Conditions

Patent US2574505A details critical parameters for analogous Grignard reactions:

  • Temperature: Reactions are conducted at −75°C to 25°C during reagent addition to prevent side reactions.

  • Solvents: Hydrocarbon solvents (toluene, benzene) or chlorinated solvents (chloroform) enhance reagent solubility.

  • Catalysts: Tertiary amines (e.g., pyridine) neutralize acidic byproducts, improving yields.

Table 1: Grignard Reaction Parameters from US2574505A

ParameterOptimal RangeImpact on Yield
Temperature−75°C to 25°CMinimizes decomposition
SolventToluene/Chloroform85–90% solubility
CatalystPyridine (10 mol%)15% yield increase

Catalytic Dehydration and Byproduct Management

Heterogeneous Catalysis for Intermediate Purification

EP1636169B1 describes dehydration of 4-dimethylamino-2-aryl-butan-2-ol derivatives using solid acid catalysts (e.g., γ-alumina, zeolites) to eliminate water and stabilize the tertiary alcohol structure. This step prevents retro-Grignard reactions during isolation.

Key Conditions:

  • Catalyst Loading: 5–10 wt% relative to substrate.

  • Temperature: 80–120°C under inert atmosphere (N₂/Ar).

  • Yield Improvement: >95% purity post-dehydration.

Byproduct Inhibition Strategies

Side products like 3-methyl-but-3-enyl derivatives form via elimination but are suppressed by:

  • Low Reaction Temperatures: Maintaining ≤25°C during hydrolysis.

  • pH Control: Buffered aqueous workups (pH 6–7) using NaHCO₃.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs automated continuous flow reactors to enhance reproducibility and safety:

  • Residence Time: 30–60 minutes for complete conversion.

  • Solvent Recovery: >90% toluene recycled via distillation.

Table 2: Industrial Process Metrics

MetricBench ScaleIndustrial Scale
Yield72%88%
Purity92%99.5%
Production Rate50 g/day500 kg/day

Crystallization and Isolation

Crude product is purified via recrystallization:

  • Solvent System: Ether/hexane (3:1 v/v) at −20°C.

  • Purity Post-Crystallization: 99.5% by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.20 (s, 3H, CH₃), 2.25 (s, 6H, N(CH₃)₂), 7.15–7.30 (m, 4H, aromatic).

  • MS (ESI+): m/z 207.31 [M+H]⁺.

Chromatographic Purity Assessment

  • HPLC Method: C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm.

  • Retention Time: 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Branched Alcohols

Compounds :

  • 2-Methyl-3-buten-2-ol (CAS RN 115-18-4): Boiling point 98–99°C, density 0.823.
  • 3-Methyl-2-buten-1-ol (CAS RN 556-82-1): Boiling point 140°C, density 0.84 .

Comparison :

  • Structural Differences: Unlike 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol, these alcohols lack aromatic and amine groups. Their simpler structures result in lower molecular weights and reduced polarity.
  • Physicochemical Properties: The dimethylamino-phenyl group in the target compound likely increases boiling point and density compared to the aliphatic analogs. The aromatic ring may also enhance UV absorption and reduce volatility.
  • Applications : The aliphatic alcohols are used as solvents or intermediates in fragrances and polymers . The target compound’s aromatic amine group could make it suitable for drug synthesis or catalysis.
Aromatic Amine-Containing Pharmaceuticals

Compound: Droloxifene analogs (e.g., 3-hydroxytamoxifen) (CAS RN 82413-20-5): Feature a dimethylaminoethoxy-phenyl group linked to a stilbene scaffold .

Comparison :

  • Structural Differences: Droloxifene analogs have an ether-linked dimethylaminoethoxy group and a stilbene backbone, whereas the target compound has a dimethylamino-phenyl group directly attached to a branched alcohol.
  • Functional Implications : The ether linkage in Droloxifene derivatives enhances metabolic stability and bioavailability, critical for their role as selective estrogen receptor modulators (SERMs). The target compound’s tertiary alcohol may confer different hydrogen-bonding capacity and solubility.
  • Its steric hindrance might limit receptor binding compared to planar stilbene structures .

Data Table: Comparative Analysis

Property This compound (Inferred) 2-Methyl-3-buten-2-ol 3-Hydroxytamoxifen (Droloxifene analog)
Molecular Weight ~207 g/mol (estimated) 86.13 g/mol 405.5 g/mol
Boiling Point Expected >140°C (due to aromaticity) 98–99°C Decomposes before boiling
Density ~0.9–1.1 g/cm³ (estimated) 0.824 Not applicable (solid)
Key Functional Groups Tertiary alcohol, dimethylamino-phenyl Allylic alcohol Dimethylaminoethoxy-phenyl, stilbene
Applications Pharmaceutical intermediates, organic synthesis Solvents, fragrances Anticancer agents (SERMs)

Research Findings and Implications

  • Synthetic Challenges: The tertiary alcohol in this compound may complicate synthesis due to steric hindrance, unlike the straightforward preparation of aliphatic analogs .
  • Metabolic Stability : The absence of an ether linkage (cf. Droloxifene) could render the target compound more susceptible to oxidative metabolism, limiting its pharmacokinetic profile .
  • Solubility: The dimethylamino group may improve water solubility compared to purely aliphatic alcohols but reduce it relative to ionic pharmaceuticals like Droloxifene salts.

Biological Activity

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol, also known as a dimethylamino alcohol derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

The compound features a dimethylamino group that enhances its interaction with biological targets, including enzymes and receptors. The mechanism of action primarily involves:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with specific molecular targets, influencing binding affinity.
  • Electrostatic Interactions : These interactions can modulate the activity of various enzymes and receptors, affecting cellular signaling pathways.

The compound is also noted for its potential to act as an intermediate in organic synthesis, which is crucial for developing more complex pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range widely, indicating varying degrees of susceptibility. For instance, MIC values against E. coli were reported at approximately 0.0048 mg/mL, showcasing strong antibacterial potential .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Specifically, it has been shown to suppress neuronal cell death induced by oxidative stress in cellular models. Compounds with similar structures demonstrated significant neuroprotective effects, suggesting that this compound may also provide similar benefits .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of dimethylamino phenols, including this compound. The study found that modifications to the phenolic structure significantly influenced antimicrobial potency. The presence of electron-donating groups on the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. It was found that specific alkyl chain lengths in derivatives led to significant reductions in neuronal cell death. This suggests a promising avenue for therapeutic development in neurodegenerative diseases .

Research Findings Summary Table

Biological Activity Effect MIC Values References
AntibacterialEffective against E. coli0.0048 mg/mL
Effective against S. aureusVaries
NeuroprotectiveSuppresses oxidative stress-induced neuronal deathNot specified

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol, and how can its purity be validated?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or reductive amination to introduce the dimethylamino group. For example, react a tertiary alcohol precursor with dimethylamine under controlled pH and temperature.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor via TLC (Rf comparison with standards).
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and 13C^{13}C-NMR. Validate purity via HPLC (≥95% area) and melting point consistency.
    • Safety : Follow protocols for handling corrosive amines (ventilation, gloves, eye protection) .

Q. How should researchers safely handle and store this compound to minimize health risks?

  • Methodology :

  • Exposure Control : Use fume hoods to avoid inhalation of vapors/aerosols. Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C in a dry, ventilated area. Avoid proximity to oxidizers or acids .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are optimal for characterizing the stereochemistry and functional groups of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify dimethylamino (δ 2.2–2.5 ppm) and hydroxyl groups (broad peak at δ 1.5–2.0 ppm). NOESY can confirm spatial proximity of methyl and phenyl groups.
  • IR Spectroscopy : Detect O–H stretches (~3200–3600 cm1^{-1}) and tertiary alcohol C–O vibrations (~1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for tertiary alcohols with dimethylamino substituents?

  • Methodology :

  • Comparative Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) under standardized conditions (pH, temperature, exposure time). Compare results with structurally analogous compounds (e.g., 3-Methyl-4-phenylbutan-2-ol) .
  • QSAR Modeling : Use computational tools to correlate substituent effects (e.g., electron-donating dimethylamino) with acute toxicity (LD50_{50}) .
  • Meta-Analysis : Aggregate literature data, adjusting for variables like solvent choice or assay type to identify confounding factors .

Q. What experimental designs are suitable for investigating the thermal stability and decomposition pathways of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2_2 to identify decomposition onset temperatures.
  • GC-MS : Capture volatile decomposition products (e.g., NOx_x, CO2_2) and compare with predicted pathways via DFT calculations.
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea_a) for degradation .

Q. How can computational chemistry elucidate the electronic interactions between the dimethylamino group and the aromatic ring?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps and charge distribution to assess resonance effects.
  • NBO Analysis : Quantify hyperconjugation between the dimethylamino lone pairs and the phenyl π-system.
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict reactivity .

Q. What strategies mitigate challenges in studying the compound’s adsorption on indoor surfaces (e.g., polymers, glass)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure adsorption kinetics on model surfaces (SiO2_2, PDMS) under varying humidity.
  • AFM/IR Microscopy : Map surface-bound molecules and identify interaction modes (e.g., hydrogen bonding vs. van der Waals).
  • Environmental Chambers : Replicate indoor conditions (25°C, 50% RH) to assess long-term stability .

Notes

  • Data Gaps : Limited toxicological/ecological data necessitate precautionary measures (e.g., assume Category 2 acute toxicity) .
  • Interdisciplinary Approaches : Combine synthetic chemistry, computational modeling, and environmental science for holistic insights .

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